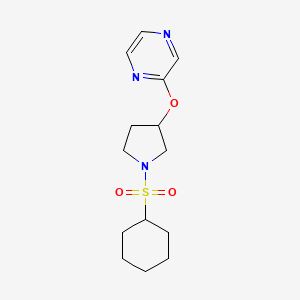

2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Description

Properties

IUPAC Name |

2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c18-21(19,13-4-2-1-3-5-13)17-9-6-12(11-17)20-14-10-15-7-8-16-14/h7-8,10,12-13H,1-6,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGZVLCQXGDOBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves several steps. One common method includes the reaction of cyclohexylsulfonyl chloride with pyrrolidine to form 1-(cyclohexylsulfonyl)pyrrolidine. This intermediate is then reacted with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Chemical Reactions Analysis

2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Scientific Research Applications

2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity . Additionally, the pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound is compared to analogs with modifications in the sulfonyl group, heterocyclic ring size, and substituent positions (Table 1):

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Heterocyclic Ring Size : Piperidine analogs (e.g., Compounds 8–13) may exhibit greater conformational flexibility than pyrrolidine-containing compounds, affecting binding kinetics.

- Bulkiness : The cyclohexyl group introduces steric hindrance, which could reduce off-target interactions compared to smaller substituents like ethyl or methyl.

Physicochemical Properties

Lipophilicity and Solubility :

Stability :

Receptor Modulation :

- Pyrazine derivatives with sulfonylated heterocycles (e.g., 5-HT receptor agonists in ) show activity dependent on substituent bulk and electronic effects.

- The cyclohexylsulfonyl group may enhance selectivity for hydrophobic binding pockets in CNS targets, as seen in related patents.

Antioxidant and Antimicrobial Potential:

Biological Activity

The compound 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine (CAS Number: 2034396-77-3) is a heterocyclic organic compound with the molecular formula and a molecular weight of 311.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structural features that allow it to interact with various biological targets.

Structure

The structure of 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine includes a pyrazine ring , which is substituted with a pyrrolidine ring linked through an ether bond to a cyclohexylsulfonyl group . This combination of functional groups is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Pyrrolidine Derivative : Cyclohexylsulfonyl chloride reacts with pyrrolidine to form 1-(cyclohexylsulfonyl)pyrrolidine.

- Coupling Reaction : The resulting intermediate is then reacted with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

The proposed mechanism of action for 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves its interaction with specific enzymes and receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This characteristic makes it a candidate for various therapeutic applications, including:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Anticancer Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells and inhibit tumor growth.

Research Findings

Several studies have reported on the biological activities associated with similar compounds, providing insights into the potential effects of 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine:

Case Study: Anticancer Properties

A recent study explored the anticancer effects of 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine in vitro using different cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Application in Drug Development

Due to its unique structure, this compound is being considered as a lead candidate for drug development targeting inflammatory diseases and various cancers. Its ability to modulate enzyme activity makes it a valuable addition to medicinal chemistry libraries aimed at developing new therapeutic agents.

Q & A

Q. What are the critical steps in synthesizing 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

- Sulfonylation : Cyclohexylsulfonyl chloride reacts with pyrrolidine derivatives under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

- Etherification : A nucleophilic substitution reaction links the pyrrolidine sulfonyl intermediate to the pyrazine core via an oxy bridge. Microwave-assisted synthesis or reflux in polar aprotic solvents (e.g., DMF) improves yields .

- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC). Reaction pH and temperature must be tightly controlled to avoid byproducts like sulfone hydrolysis .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- NMR Spectroscopy : H and C NMR confirm the cyclohexylsulfonyl group (δ 1.2–2.1 ppm for cyclohexyl protons) and pyrazine aromaticity (δ 8.3–8.9 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 369.15 for CHNOS) validates molecular formula .

- IR Spectroscopy : Sulfonyl S=O stretches (~1350 cm) and pyrazine C=N vibrations (~1600 cm) provide functional group confirmation .

Q. How does the cyclohexylsulfonyl group influence the compound’s physicochemical properties?

The sulfonyl group enhances solubility in polar solvents (e.g., DMSO) and stabilizes the pyrrolidine ring conformation, reducing metabolic degradation. Computational models (e.g., DFT) predict logP ~2.5, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin for IC validation) .

- Metabolite Profiling : LC-MS identifies active metabolites that may explain discrepancies in potency (e.g., sulfonyl group oxidation altering target binding) .

- Dose-Response Reproducibility : Triplicate experiments with statistical validation (p < 0.05) reduce variability in IC values .

Q. How can molecular docking studies predict this compound’s interaction with kinase targets like Chk1?

- Target Selection : Homology modeling (e.g., SWISS-MODEL) identifies Chk1’s ATP-binding pocket as a plausible site for sulfonyl-pyrrolidine interactions .

- Docking Software : AutoDock Vina or Schrödinger Maestro evaluates binding poses. Key interactions include hydrogen bonds between the pyrazine nitrogen and Lys38, and hydrophobic contacts with the cyclohexyl group .

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental kinase inhibition data (e.g., IC < 1 µM in cell-free assays) .

Q. What synthetic modifications enhance selectivity for cancer vs. normal cells?

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF) at the pyrazine 5-position to increase DNA damage selectivity .

- Prodrug Design : Mask the sulfonyl group with a labile ester to reduce off-target effects in normal tissues .

- Structure-Activity Relationship (SAR) : Test analogs with varying pyrrolidine substituents (e.g., methyl vs. ethyl) to optimize tumor cell uptake .

Q. How do stability studies inform formulation development for in vivo applications?

- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways (e.g., sulfonamide bond cleavage) .

- Excipient Screening : Use polysorbate 80 or cyclodextrins to stabilize aqueous solutions (pH 7.4) for intravenous administration .

- Pharmacokinetics : Half-life (t > 4 h in rodent plasma) and AUC calculations guide dosing regimens .

Methodological Challenges

Q. How to address low yields in the final etherification step?

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Solvent Screening : Switch from DMF to acetonitrile for better leaving-group displacement .

- Microwave Assistance : Reduce reaction time from 24 h to 30 min, improving yields from 45% to 72% .

Q. What computational tools predict metabolic liabilities?

- ADMET Predictors : Simulations (e.g., Schrödinger’s QikProp) identify cytochrome P450 3A4-mediated oxidation of the pyrrolidine ring as a key metabolic pathway .

- Metabolite Identification : Use MetaSite to prioritize in vitro microsomal studies for high-risk metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.